N-(2-Chloro-5-nitrobenzylidene)-M-toluidine
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Overview
Description
N-(2-Chloro-5-nitrobenzylidene)-M-toluidine is an organic compound with the molecular formula C13H9ClN2O2 It is a derivative of benzylideneaniline, characterized by the presence of a chloro and nitro group on the benzylidene ring and a methyl group on the toluidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-nitrobenzylidene)-M-toluidine typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and M-toluidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-5-nitrobenzylidene)-M-toluidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzylideneanilines, and other functionalized aromatic compounds .
Scientific Research Applications
N-(2-Chloro-5-nitrobenzylidene)-M-toluidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-nitrobenzylidene)-M-toluidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Chloro-5-nitrobenzylidene)-M-toluidine include:
- N-(2-Chloro-5-nitrobenzylidene)-2,5-dichloroaniline
- N-(2-Chloro-5-nitrobenzylidene)-3-hydroxybenzohydrazide
- N-(2-Chloro-5-nitrobenzylidene)-4-tert-butylbenzohydrazide .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the benzylidene ring enhances its reactivity and potential for various applications. Additionally, the methyl group on the toluidine moiety contributes to its unique steric and electronic characteristics .
Properties
Molecular Formula |
C14H11ClN2O2 |
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Molecular Weight |
274.70 g/mol |
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-N-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C14H11ClN2O2/c1-10-3-2-4-12(7-10)16-9-11-8-13(17(18)19)5-6-14(11)15/h2-9H,1H3 |
InChI Key |
CPTZABDLQODXOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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